Praliciguat is a potent and selective stimulator of soluble guanylate cyclase (sGC) that is currently under investigation for the treatment of various diseases. [, ] It belongs to a class of drugs known as sGC stimulators, which work by enhancing the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [, ] This increase in cGMP levels leads to vasodilation, anti-inflammatory effects, and antifibrotic effects. [, , , ]
Praliciguat has shown promising results in preclinical studies for treating conditions such as diabetic nephropathy, heart failure with preserved ejection fraction (HFpEF), peripheral artery disease (PAD), and non-alcoholic steatohepatitis (NASH). [, , , , , , ] Praliciguat is orally bioavailable and demonstrates favorable pharmacokinetic properties, including high bioavailability, extensive tissue distribution, and a half-life supporting once-daily dosing. [, ]
Mechanism of Action
Praliciguat acts as a soluble guanylate cyclase (sGC) stimulator. [] SGC is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes. [, , ] Praliciguat enhances the activity of sGC, particularly in the presence of nitric oxide (NO). [] This results in increased intracellular cGMP levels, leading to the activation of downstream signaling pathways responsible for its therapeutic effects. [, , , ]
Applications
Diabetic Nephropathy: Praliciguat demonstrated renoprotective effects in preclinical models of diabetic nephropathy, including the obese ZSF1 rat model. [, ] Treatment with praliciguat attenuated proteinuria, potentially through the inhibition of inflammation and apoptosis in renal cells. [, ]
Heart Failure with Preserved Ejection Fraction (HFpEF): While a Phase 2 clinical trial did not show significant improvement in peak oxygen consumption with praliciguat in HFpEF patients, further research is warranted to fully understand its potential in this complex disease. []
Peripheral Artery Disease (PAD): Preclinical studies in diabetic mouse models demonstrated that praliciguat promoted blood flow recovery in ischemic limbs, potentially through mechanisms involving increased arteriole diameter and decreased ICAM1 expression. [, ]
Non-alcoholic Steatohepatitis (NASH): Praliciguat showed promising results in preclinical models of NASH, reducing inflammation, fibrosis, and steatosis in the liver. [, ] The mechanism of action may involve the inhibition of stellate cell activation and the suppression of inflammatory responses. [, ]
Metabolic Dysfunction: In diet-induced obesity models in mice, praliciguat improved insulin sensitivity, enhanced glucose tolerance, lowered plasma triglycerides, and increased energy expenditure. [, , , ] These findings suggest potential for praliciguat in addressing metabolic aspects of diseases like diabetes.
Future Directions
Combination therapies: Exploring the potential of praliciguat in combination with other therapeutic agents, such as SGLT2 inhibitors for diabetic kidney disease, could lead to synergistic effects and improved patient outcomes. [, ]
Clinical trials: Continued clinical development of praliciguat for diseases such as diabetic nephropathy, HFpEF, and NASH is essential to determine its safety and efficacy in humans. [, , ]
Related Compounds
Riociguat
Compound Description: Riociguat is a soluble guanylate cyclase (sGC) stimulator, the first in its class to be approved for therapeutic use. It acts by directly stimulating sGC, thereby enhancing the production of cyclic guanosine monophosphate (cGMP) and promoting vasodilation. []
Lificiguat
Compound Description: Lificiguat, formerly known as BAY 63-2521, is another soluble guanylate cyclase (sGC) stimulator. It is known to improve endothelial function and has been investigated for its potential in treating various cardiovascular diseases. []
Vericiguat
Compound Description: Vericiguat is a newer generation soluble guanylate cyclase (sGC) stimulator. It has demonstrated beneficial effects in patients with heart failure and has a distinct pharmacokinetic profile compared to earlier sGC stimulators. []
Relevance: Vericiguat and praliciguat are both categorized as sGC stimulators, sharing a common therapeutic target. [] They represent different generations of sGC stimulators, with potential variations in their chemical structures, selectivity for sGC, and clinical efficacy in specific patient populations.
Empagliflozin
Compound Description: Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily used in the treatment of type 2 diabetes. It works by blocking glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. []
Relevance: While not structurally related to praliciguat, empagliflozin has been investigated in combination with praliciguat for potential additive effects in treating cardiorenal complications associated with diabetes. [] Studies suggest that combining an sGC stimulator like praliciguat with an SGLT2 inhibitor like empagliflozin might provide enhanced therapeutic benefits in specific patient populations.
N-dealkylated-praliciguat
Compound Description: N-dealkylated-praliciguat is a minor metabolite of praliciguat, identified in plasma during pharmacokinetic studies. []
Relevance: As a metabolite of praliciguat, N-dealkylated-praliciguat provides insights into the drug's metabolic pathway. [] Although it only constitutes a small percentage of circulating praliciguat-related compounds, its presence contributes to understanding the drug's overall pharmacokinetic profile.
Praliciguat-glucuronide
Compound Description: Praliciguat-glucuronide is a major metabolite of praliciguat, formed through glucuronidation, a common metabolic pathway for drugs. It is primarily excreted in bile. []
Relevance: As a major metabolite, praliciguat-glucuronide contributes significantly to the elimination of praliciguat from the body. [] Understanding its formation and excretion is crucial for characterizing the drug's overall pharmacokinetic properties and potential drug-drug interactions.
Hydroxy-praliciguat-glucuronide
Compound Description: Hydroxy-praliciguat-glucuronide is another major metabolite of praliciguat, also formed through glucuronidation. Like praliciguat-glucuronide, it is primarily excreted in bile. []
Relevance: Similar to praliciguat-glucuronide, hydroxy-praliciguat-glucuronide plays a significant role in the metabolism and elimination of praliciguat. [] Characterizing these metabolites is essential for understanding the drug's disposition and potential for drug interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The structure of phenothiazine is rigid, being tricyclic. It is known to alter dopamine (3,4-dihydroxyphenethylamine). Its use as an electron donor is based on its unique hole transporting ability, electron releasing nitrogen and sulfur heteroatoms and its non-planar structure leading to lower molecular aggregation. Phenothiazine is a class of agents exhibiting antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Phenothiazines antagonize the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain, potentially preventing chemotherapy-induced emesis. In addition, these agents have peripherally or centrally antagonistic activity against alpha adrenergic, serotonergic, histaminic, and muscarinic receptors. (NCI) Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992) 10H-phenothiazine is the 10H-tautomer of phenothiazine. It has a role as a plant metabolite. It is a tautomer of a 4aH-phenothiazine, a 1H-phenothiazine and a 3H-phenothiazine.
Phenthoate is an organic thiophosphate that is ethyl mandelate in which the hydroxy group has been replaced by a (dimethoxyphosphorothioyl)sulfanediyl group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It is an organic thiophosphate, an organothiophosphate insecticide and an ethyl ester.
Phentolamine is a synthetic imidazoline with alpha-adrenergic antagonist activity. As a competitive alpha-adrenergic antagonist, phentolamine binds to alpha-1 and alpha-2 receptors, resulting in a decrease in peripheral vascular resistance and vasodilatation. This agent also may block 5-hydroxytryptamine (5-HT) receptors and stimulate release of histamine from mast cells. Phentolamine, also known as regitine or Z-max, belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. Phentolamine is a drug which is used as an aid for the diagnosis of pheochromocytoma, and may be administered immediately prior to or during pheochromocytomectomy to prevent or control paroxysmal hypertension resulting from anesthesia, stress, or operative manipulation of the tumor. phentolamine has also been used to treat hypertensive crisis caused by sympathomimetic amines or catecholamine excess by certain foods or drugs in patients taking mao inhibitors, or by clonidine withdrawal syndrome. other indications include the prevention of dermal necrosis and sloughing following iv administration or extravasation of norepinephrine, decrease in impedance to left ventricular ejection and the infarct size in patients with mi associated with left ventricular failure, treatment of erectile dysfunction through self-injection of small doses combined with papaverine hydrochloride into the corpus cavernosum, and as an adjunct to the management of cocaine overdose to reverse coronary vasoconstriction following use of oxygen, benzodiazepines, and nitroglycerin. . Phentolamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phentolamine has been detected in multiple biofluids, such as urine and blood. Within the cell, phentolamine is primarily located in the membrane (predicted from logP). Phentolamine is a substituted aniline that is 3-aminophenol in which the hydrogens of the amino group are replaced by 4-methylphenyl and 4,5-dihydro-1H-imidazol-2-ylmethyl groups respectively. An alpha-adrenergic antagonist, it is used for the treatment of hypertension. It has a role as an alpha-adrenergic antagonist and a vasodilator agent. It is a member of imidazoles, a member of phenols, a tertiary amino compound and a substituted aniline.
Potent, competitive and reversible non-selective α-adrenoceptor antagonist. Inhibits agonist-induced smooth muscle contractions (IC50 = 5-30 nM). Shows vasodilatory, positive inotropic, chronotropic and antihypertensive effects in vivo. Phentolamine is a reversible antagonist of α-adrenergic receptors, non-specifically binding all α1- and α2-adrenoceptors with nanomolar affinities. Formulations containing phentolamine have been used in the treatment of hypertensive emergencies, as well as chronic and emergent pain. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Phentolamine Mesylate belongs to the class of alphaadrenergic antagonist drugs. It is used in the treatment of pheochromocytoma-related hypertension, erectile dysfunction and in the diagnosis of pheochromocytoma and norepinephrine-related dermal necrosis. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Phentolamine Mesylate is the mesylate salt of a synthetic imidazoline with alpha-adrenergic antagonist activity. As a competitive alpha-adrenergic antagonist, phentolamine binds to alpha-1 and alpha-2 receptors, resulting in a decrease in peripheral vascular resistance and vasodilatation. This agent also may block 5-hydroxytryptamine (5-HT) receptors and stimulate release of histamine from mast cells. A nonselective alpha-adrenergic antagonist. It is used in the treatment of hypertension and hypertensive emergencies, pheochromocytoma, vasospasm of RAYNAUD DISEASE and frostbite, clonidine withdrawal syndrome, impotence, and peripheral vascular disease.
Phenylacetaldehyde is an important aroma volatile found in tomato and roses. It has also been identified in potato, roasted cocoa beans and honey. Phenylacetaldehyde is also a potent moth attractant. Phenylacetaldehyde, also known as alpha-tolualdehyde or 2-phenylethanal, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. Phenylacetaldehyde exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Phenylacetaldehyde has been primarily detected in feces. Within the cell, phenylacetaldehyde is primarily located in the cytoplasm. Phenylacetaldehyde exists in all eukaryotes, ranging from yeast to humans. Phenylacetaldehyde participates in a number of enzymatic reactions. In particular, Phenylacetaldehyde can be biosynthesized from 2-oxo-3-phenylpropanoic acid (mixture oxo and keto) through the action of the enzyme pyruvate decarboxylase. In addition, Phenylacetaldehyde can be converted into 2-phenylethanol; which is mediated by the enzyme alcohol dehydrogenase. Phenylacetaldehyde is a sweet, bitter, and clover tasting compound that can be found in a number of food items such as yautia, wheat, kumquat, and sunburst squash (pattypan squash). This makes phenylacetaldehyde a potential biomarker for the consumption of these food products. Phenylacetaldehyde is a potentially toxic compound. Phenylacetaldehyde has been linked to the inborn metabolic disorders including celiac disease. Phenylacetaldehyde is an aldehyde that consists of acetaldehyde bearing a methyl substituent; the parent member of the phenylacetaldehyde class of compounds. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes.